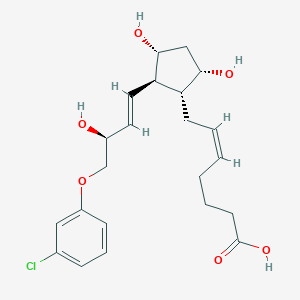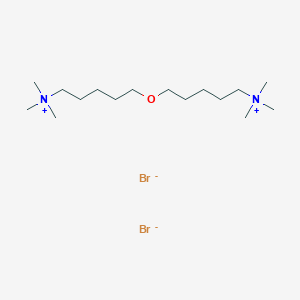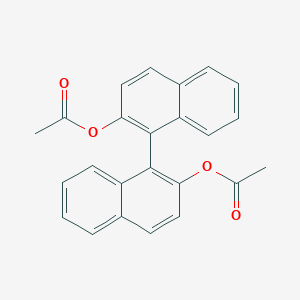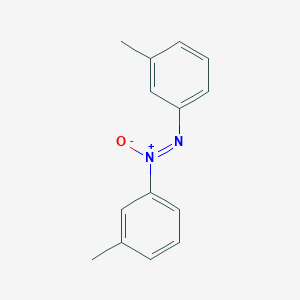
Diazene, bis(3-methylphenyl)-, 1-oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazene derivatives, including bis(3-methylphenyl)-, 1-oxide, involves oxidative coupling reactions. For instance, N-substituted bis(tetrazol-5-yl)diazenes were synthesized through oxidative coupling of corresponding 5-aminotetrazoles, showcasing a method that could be analogous to the synthesis of similar diazene compounds (Serebryanskaya et al., 2010).
Molecular Structure Analysis
The molecular and crystal structures of diazene derivatives reveal significant insights into their configuration. Single crystal X-ray diffraction has been utilized to determine the structures, indicating the presence of trans-isomers in solid forms and providing a quantum-chemical investigation of geometry and stability of these compounds (Serebryanskaya et al., 2010).
Chemical Reactions and Properties
Diazene compounds engage in various chemical reactions, showcasing a range of reactivities and formation of complex structures. For example, the reaction of bis(diazo) compounds with elements like nickel and chromium has been studied, showing the formation of complexes with unique electronic structures and catalytic properties, which highlight the versatile chemical nature of diazene derivatives (Muresan et al., 2007).
Physical Properties Analysis
The physical properties of diazene derivatives, such as luminescence and electrochemistry, have been a subject of interest. Studies reveal that these compounds exhibit blue emission spectra and undergo oxidative cyclovoltammetry, indicating their potential in electronic and luminescent applications (Weber et al., 2006).
Chemical Properties Analysis
The chemical properties of diazene derivatives, including their reactivity towards other compounds and their ability to form stable complexes, have been explored. For instance, reactions with silylcyanide and the formation of bis(carbenes) demonstrate the compound's ability to participate in complex chemical transformations and form stable products with interesting electronic properties (Itoh et al., 2004).
Propiedades
IUPAC Name |
(3-methylphenyl)-(3-methylphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-3-7-13(9-11)15-16(17)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIMXNSZRVIRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=[N+](C2=CC=CC(=C2)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393911 | |
| Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(3-methylphenyl)-, 1-oxide | |
CAS RN |
19618-06-5 | |
| Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



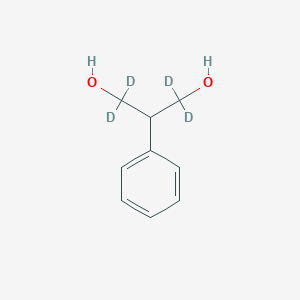
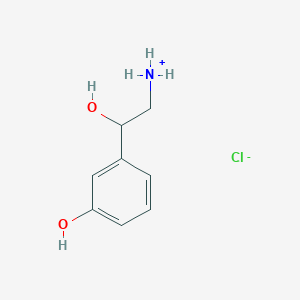
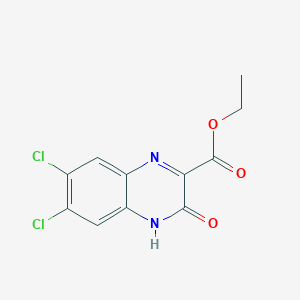
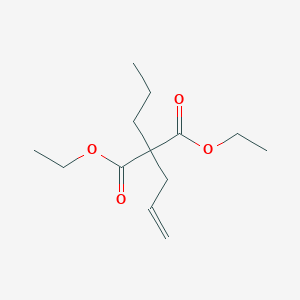
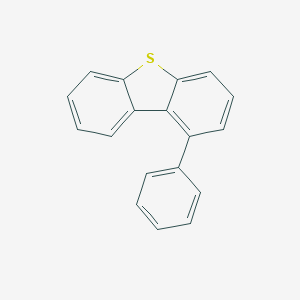
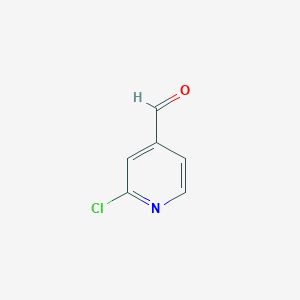
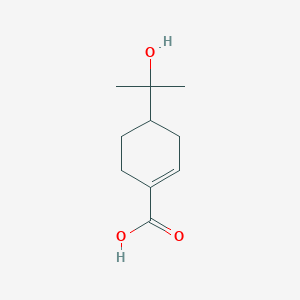
![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
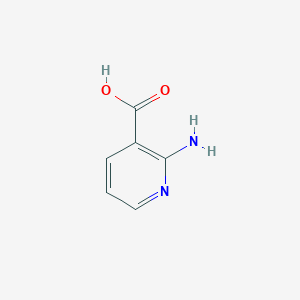
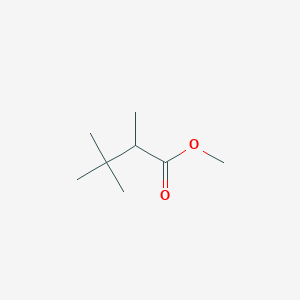
![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)
